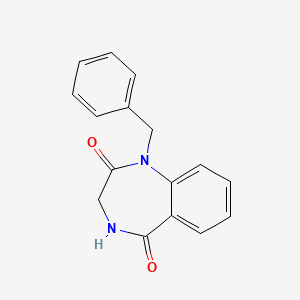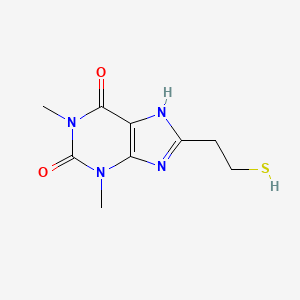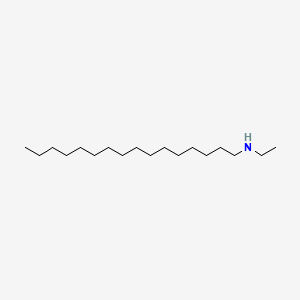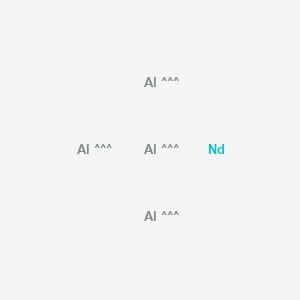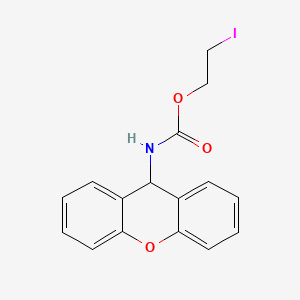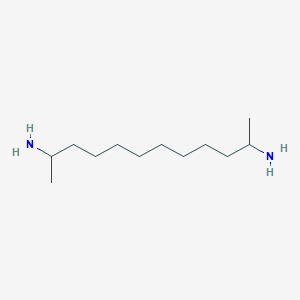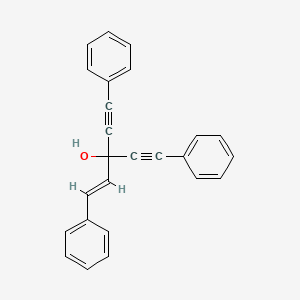
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol is an organic compound characterized by its complex structure, which includes phenyl groups, ethynyl groups, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the enyne: This can be achieved through a coupling reaction between a phenylacetylene derivative and a suitable halide.
Addition of the phenyl groups: This step might involve the use of Grignard reagents or organolithium reagents to introduce the phenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol or alkane derivative.
科学研究应用
Chemistry
In chemistry, (E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential pharmacological properties. Its structural features might allow it to interact with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
作用机制
The mechanism by which (E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
1,5-diphenyl-1-pentene: A simpler compound with similar phenyl groups but lacking the ethynyl and hydroxyl groups.
1,5-diphenyl-3-pentyn-1-ol: Similar structure but with different positioning of the functional groups.
属性
CAS 编号 |
5394-80-9 |
|---|---|
分子式 |
C25H18O |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(E)-1,5-diphenyl-3-(2-phenylethynyl)pent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C25H18O/c26-25(19-16-22-10-4-1-5-11-22,20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-16,19,26H/b19-16+ |
InChI 键 |
JJQDIWJXVDJXRH-KNTRCKAVSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)O |
规范 SMILES |
C1=CC=C(C=C1)C=CC(C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


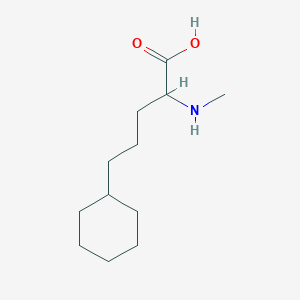
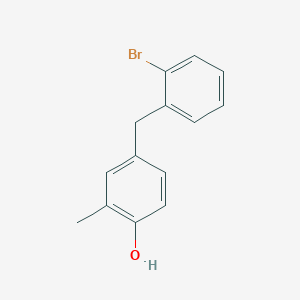
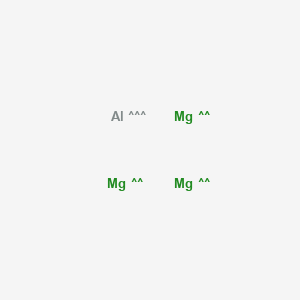

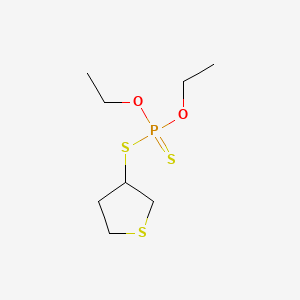
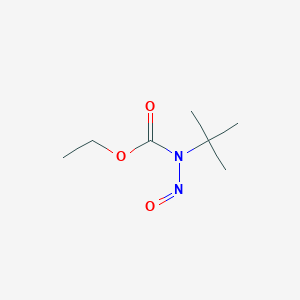
![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
